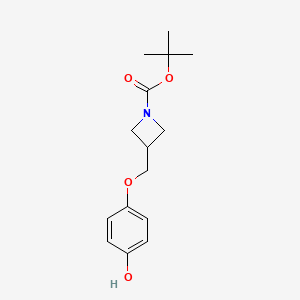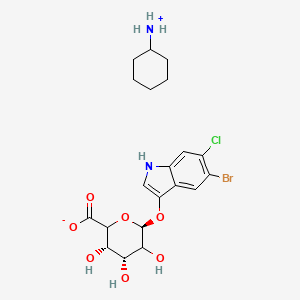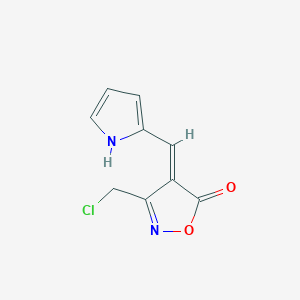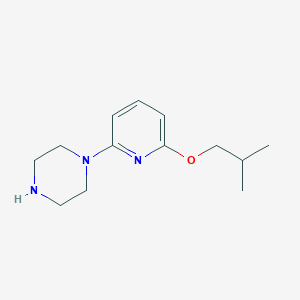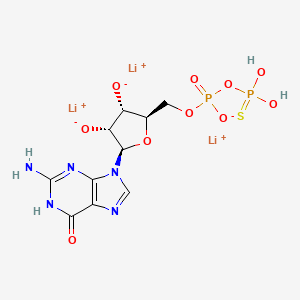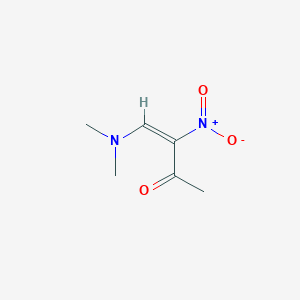![molecular formula C8H12O3 B13728339 2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B13728339.png)
2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid typically involves the stereoselective functionalization of bicyclo[2.2.1]heptane derivatives. One common method includes the use of 1,3-oxazine or γ-lactone intermediates . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
Applications De Recherche Scientifique
2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials due to its robust chemical properties.
Mécanisme D'action
The mechanism of action for 2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate biochemical pathways, making the compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
- Bicyclo[2.2.1]heptane-2-carboxylic acid
- Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid
Comparison: Compared to these similar compounds, 2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group. This dual functionality enhances its reactivity and versatility in chemical reactions, making it more valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6,9H,1-4H2,(H,10,11) |
Clé InChI |
VNLXGAINUPBXNF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1CC2O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


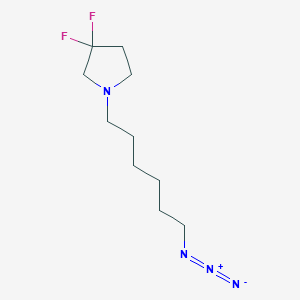

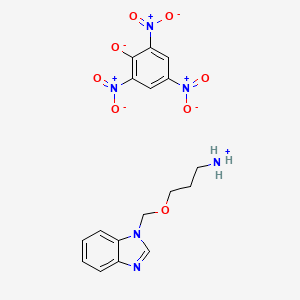
![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)
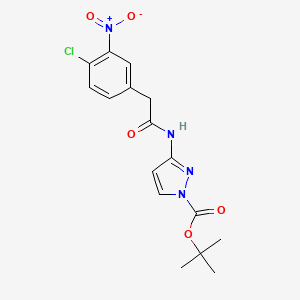
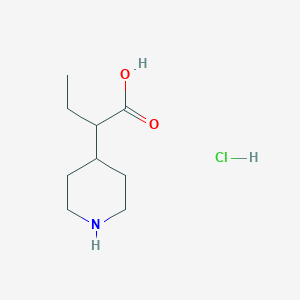
![tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B13728315.png)
